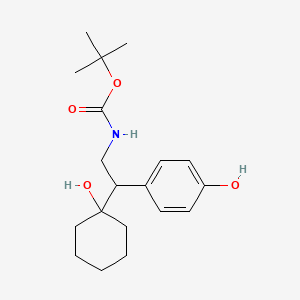

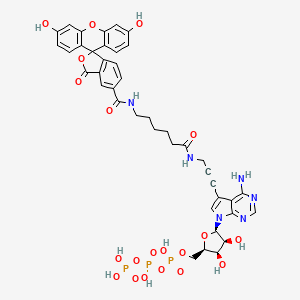

![molecular formula C₁₃H₁₃NO₄ B1141160 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester CAS No. 64972-00-5](/img/structure/B1141160.png)

4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester" often involves Friedel-Crafts reactions, Michael reactions, and Claisen rearrangements among other organic synthesis methods. For instance, 2-Methyl-4-phenylpentanedioic acid, a compound with a somewhat similar structure, is prepared through the Michael reaction followed by hydrolysis (Natekar & Samant, 2010).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques like X-ray crystallography, NMR, MS, and IR. For example, 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using these methods to determine its crystal structure (Wang & Dong, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like "4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester" can lead to a variety of products depending on the reactants and conditions. For example, 3-Amino-4-(anilinothiomethylidene)-2-cyano-2-pentenedioic acid diethyl ester reacts with polyfunctional amines to afford bicyclic cyclocondensation products (Winnik, 1995).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, provide insights into their potential applications and handling. For example, the crystal structure of 5-Phenylamino-3-phenylimino-3H[1, 2]dithiole-4-carboxylic acid ethyl ester was determined using X-ray diffraction, revealing intermolecular N–H···O hydrogen bonds and stabilization by weak C–H···π and π···π interactions (Ghalib et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are crucial for understanding how these compounds interact in various chemical environments. Studies such as the reactions of polyfunctional amines with 3-amino-4-(anilinothio-methylidene)-2-cyano-2-pentenedioic acid diethyl ester provide valuable insights into their chemical behavior (Winnik, 1995).

Applications De Recherche Scientifique

Novel Compound Synthesis and Characterization

Research has led to the synthesis and characterization of various novel compounds incorporating 4-[(Phenylamino)methylene]-2-pentenedioic acid 5-methyl ester or structurally related moieties. For instance, compounds combining thiophene and benzimidazole or 1,2,4-triazole have been synthesized, showcasing interesting biological activities like anticancer, antibacterial, antiviral, and antioxidant properties. These thiophene-containing compounds, through creative synthetic routes, demonstrate the compound's versatility in generating new molecules with significant biological activities (Mabkhot et al., 2017).

Catalysts for Chemical Reactions

The compound has been indirectly related to studies on catalytic processes, such as the isomerization reaction of olefins, showcasing its potential utility in creating valuable chemical intermediates through structural modification or as a reference point for catalytic efficiency (Wakamatsu et al., 2000).

Antimicrobial and Anticancer Applications

Synthetic derivatives related to 4-[(Phenylamino)methylene]-2-pentenedioic acid 5-methyl ester have shown promising results in antimicrobial and anticancer evaluations. Compounds with modifications on this structural framework were tested and found to possess significant antimicrobial and anticancer activities, indicating the potential for drug development (Sharma et al., 2012).

Advanced Material Synthesis

The compound and its derivatives have been utilized in the synthesis of advanced materials, such as soluble polystyrenes functionalized by tri-n-butyltin carboxylates. This research opens up new avenues for the development of materials with specific functional properties, leveraging the unique structural aspects of the compound (Dalil et al., 2000).

Propriétés

IUPAC Name |

(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKGPQZCFBLFIG-GOJKSUSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CC=CC=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 29972141 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

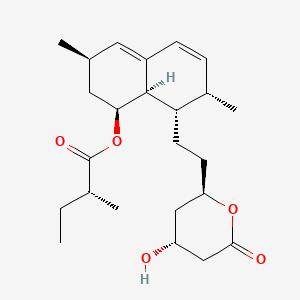

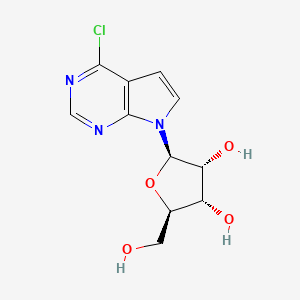

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

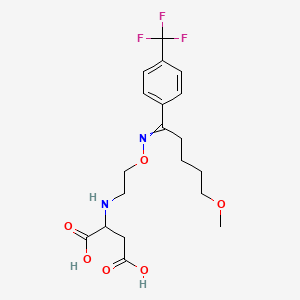

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

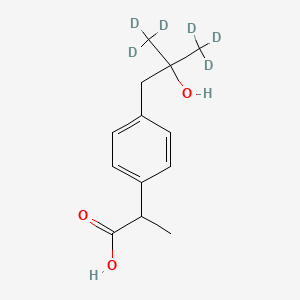

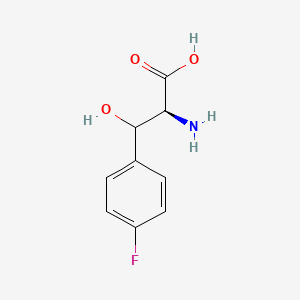

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)